methyl 5-(2-methoxy-2-oxoethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

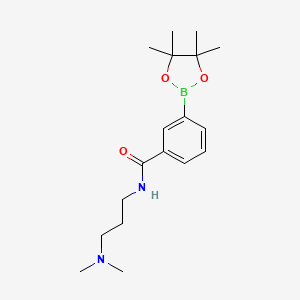

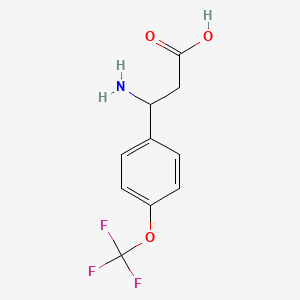

The compound of interest, methyl 5-(2-methoxy-2-oxoethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate, is a derivative of 1H-1,2,3-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is substituted with a 4-nitrophenyl group and a methoxy-oxoethyl group, along with a methyl ester at the 4-carboxylate position. This structure suggests potential reactivity typical of triazoles, such as participation in cycloaddition reactions, and the presence of electron-withdrawing groups like the nitro group could influence its chemical behavior.

Synthesis Analysis

The synthesis of related triazole derivatives often involves cycloaddition reactions. For instance, the reaction of 5-methoxy-2-methyl-4-(p-nitrophenyl)oxazole with ethylenic dienophiles under high pressure conditions can yield various adducts, as seen in the synthesis of similar compounds . Additionally, the reaction of 5-methoxy-2-(p-methoxyphenyl)oxazole with alpha-alkoxy aldehydes catalyzed by tin(IV) chloride can lead to oxazoline derivatives . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of such compounds. For example, the structure of a related compound, the exo-Diels–Alder adduct of 5-methoxy-2-methyl-4-(p-nitrophenyl)oxazole, was elucidated using this method . The molecular structure of the compound of interest could similarly be ascertained, providing insights into its stereochemistry and conformation.

Chemical Reactions Analysis

Triazole derivatives are known to undergo various chemical reactions. The presence of a nitro group on the phenyl ring could make the compound susceptible to nucleophilic substitution reactions or reduction. The methoxy-oxoethyl group could participate in nucleophilic addition reactions, given its potential reactivity as an ester. The triazole ring itself could engage in cycloaddition reactions, as seen with other triazole compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its functional groups. The nitro group is a strong electron-withdrawing group, which could affect the compound's acidity and reactivity. The ester group could contribute to the compound's solubility in organic solvents. The triazole ring might confer some degree of aromaticity, influencing its stability and reactivity. The exact properties would need to be determined experimentally, possibly through techniques such as infrared spectroscopy, nuclear magnetic resonance, and mass spectroscopy, as used for similar compounds .

Applications De Recherche Scientifique

Synthesis and Structural Properties

The synthesis of triazole derivatives, including compounds similar to methyl 5-(2-methoxy-2-oxoethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate, involves multi-step chemical reactions that result in the formation of triazole rings, a core structure in these compounds. These processes often involve alkylation, nitration, and the formation of acid chlorides and substituted amides. For example, the synthesis of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, a related compound, demonstrates the complex reactions involved in creating triazole derivatives (Shtabova et al., 2005). Additionally, the structural properties of these compounds have been elucidated through various analytical techniques, including X-ray diffraction and quantum-chemical calculations, which provide insights into their molecular configurations and potential reactivity.

Chemical Reactions and Applications

Triazole derivatives participate in a variety of chemical reactions, highlighting their versatility in organic synthesis and potential applications in material science and as sensors. For instance, reactions with tetracyanoethylene and primary amines have been explored to synthesize novel compounds with potential for further chemical modifications and applications in detecting nitro aromatic compounds due to their fluorescent properties. The formation of abnormal Diels–Alder adducts from reactions with tetracyanoethylene showcases the reactivity of oxazole and triazole rings, leading to the creation of complex structures with unique properties (Ibata et al., 1986).

Biological Activity

While the requirement excludes drug use and side effects, it's worth noting that the structural framework of triazole derivatives has been studied for their biological activity, including antimicrobial properties. This demonstrates the potential of these compounds in various applications beyond pharmaceuticals, such as in materials science and as biochemical probes. The study of triazole analogues for antibacterial activity against human pathogenic bacteria highlights the broader research interest in these compounds' biological effects and potential utility in developing new materials with antimicrobial properties (Nagaraj et al., 2018).

Propriétés

IUPAC Name |

methyl 5-(2-methoxy-2-oxoethyl)-1-(4-nitrophenyl)triazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O6/c1-22-11(18)7-10-12(13(19)23-2)14-15-16(10)8-3-5-9(6-4-8)17(20)21/h3-6H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKLZHLJXAPGNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(N=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377661 |

Source

|

| Record name | methyl 5-(2-methoxy-2-oxoethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5-(2-methoxy-2-oxoethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate | |

CAS RN |

91306-60-4 |

Source

|

| Record name | methyl 5-(2-methoxy-2-oxoethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1304509.png)

![3-[(E)-(3,4-dichlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1304524.png)

![3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic Acid](/img/structure/B1304561.png)

![4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4',3':4,5]thieno[2,3-D]pyrimidine](/img/structure/B1304614.png)